Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Description

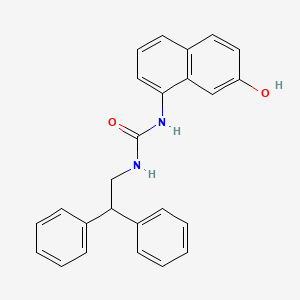

The compound Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- is a urea derivative featuring a diphenylethyl group and a hydroxy-substituted naphthalene moiety. Urea derivatives are critical in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with biological targets such as enzymes and receptors.

Properties

CAS No. |

648420-42-2 |

|---|---|

Molecular Formula |

C25H22N2O2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |

InChI |

InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29) |

InChI Key |

FUSAUSIAQOSYSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea derivatives can undergo various chemical reactions, including:

Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target urea differs from analogous compounds in functional groups, substituents, and molecular topology. Key comparisons include:

Key Differences :

- Functional Groups : Ureas (NH-C(O)-NH) vs. amides (NH-C(O)-R) exhibit distinct hydrogen-bonding patterns and metabolic stabilities.

- Substituents : Hydroxy groups (target, ) enhance polarity compared to methoxy () or nitro () groups. Sulfonate esters () improve aqueous solubility.

- Aromatic Systems : The target’s naphthalene system offers extended π-conjugation compared to phenyl groups in .

Physicochemical Properties

Comparative physicochemical data reveal trends in stability and solubility:

Insights :

- Ureas generally exhibit higher melting points than amides due to stronger intermolecular hydrogen bonds (e.g., 156–160°C in vs. 110–112°C in ).

- The target’s hydroxy group may reduce lipophilicity compared to methoxy or nitro substituents, impacting bioavailability.

Research Findings and Comparative Analysis

- Synthetic Efficiency : Ball milling () offers eco-friendly advantages over solution-phase methods (), but scalability may vary.

- Structure-Activity Relationships (SAR) :

- Analytical Challenges : Complex fragmentation patterns in HRMS (observed in ) necessitate careful interpretation for structural validation.

Biological Activity

Urea derivatives, particularly those with complex aromatic structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- is notable for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- is . The structural components include:

- Urea Functional Group : Characterized by two amine groups linked by a carbonyl moiety.

- Aromatic Moieties : The presence of a 7-hydroxy-1-naphthalene group and a diphenylethyl side chain enhances the compound's lipophilicity and potential interactions with biological targets.

Biological Activity

Research indicates that urea derivatives exhibit a range of biological activities. The following sections detail specific activities associated with Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-.

Anticancer Activity

Numerous studies have investigated the anticancer properties of urea derivatives. For instance:

- In vitro Studies : A study on structurally similar ureas demonstrated IC50 values ranging from 0.4 to 50 μM against various cancer cell lines, including murine metastatic breast cancer and human pancreatic cancer cells . This suggests that Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- may possess comparable efficacy.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| 4T1 (murine breast) | 6.8 | |

| GL261 (murine glioblastoma) | 1.4 | |

| MDA-MB-231 (human breast) | 1.7 | |

| MIAPaCa-2 (human pancreatic) | 9.2 |

The mechanism by which urea derivatives exert their anticancer effects often involves inhibition of key enzymes or pathways:

- Carbonic Anhydrase Inhibition : Some urea derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme crucial for various physiological processes . This inhibition can disrupt tumor microenvironmental pH regulation, making it a target for cancer therapy.

Anti-inflammatory Activity

Urea derivatives have also shown promise in modulating inflammatory responses:

- Neutrophil Migration Inhibition : Certain studies report that urea derivatives can inhibit IL-8 induced neutrophil chemotaxis with IC50 values as low as 10 nM . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-:

- Study on Pyrazolyl-Ureas : Research demonstrated that pyrazolyl-ureas exhibited significant inhibitory activity against carbonic anhydrase and showed promise as anti-cancer agents . This underscores the importance of structural modifications in enhancing biological activity.

- Antioxidant Properties : Another study indicated that thiourea derivatives possess antioxidant properties that could be beneficial in reducing oxidative stress in cancer cells . This suggests that similar mechanisms might be applicable to the urea compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.